molecular formula C19H17NO6 B557726 Fmoc-D-Asp-OH CAS No. 136083-57-3

Fmoc-D-Asp-OH

Cat. No.: B557726
CAS No.: 136083-57-3
M. Wt: 355.3 g/mol
InChI Key: KSDTXRUIZMTBNV-MRXNPFEDSA-N
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Description

Fmoc-D-Asp-OH, also known as fluorenylmethyloxycarbonyl-D-aspartic acid, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) as a protected form of the amino acid aspartic acid. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino group, preventing unwanted side reactions during peptide synthesis.

Mechanism of Action

Target of Action

Fmoc-D-Asp-OH, also known as Fmoc-D-aspartic acid 4-tert-butyl ester, is primarily used as a protecting group for amines in solid-phase peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus . This protection allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions.

Result of Action

The use of this compound in peptide synthesis results in the successful assembly of complex peptides without interference from side reactions. The Fmoc group’s ability to protect the amine group and its subsequent easy removal contribute to the efficiency and success of the peptide synthesis process .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the stability of this compound can be affected by factors such as temperature, pH, and the presence of other reactive substances. Proper storage and handling of this compound are essential to maintain its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Asp-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules during this process. For instance, it reacts with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc group, a base-labile protecting group . This interaction is crucial in the formation of peptides during SPPS.

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. This group can then be removed by a base, such as piperidine, allowing the peptide chain to be extended . This process can influence gene expression and enzyme activity, depending on the nature of the peptide being synthesized.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group is rapidly removed by a base, with an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Information on the product’s stability, degradation, and long-term effects on cellular function would typically be observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors during this process, particularly in the introduction and removal of the Fmoc group . The effects on metabolic flux or metabolite levels would depend on the specific peptides being synthesized.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-D-Asp-OH is typically synthesized through the protection of the amino group of D-aspartic acid with the Fmoc group. This can be achieved by reacting D-aspartic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the carboxyl groups.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the coupling of Fmoc-protected amino acids to a solid support, followed by sequential addition of other amino acids to build the desired peptide chain. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. The D-enantiomer can be used to study the effects of chirality on peptide function and stability .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDTXRUIZMTBNV-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426525
Record name Fmoc-D-Asp-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136083-57-3
Record name Fmoc-D-Asp-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136083-57-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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